molecular formula C10H12BrFOS B14030641 (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane

(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B14030641
M. Wt: 279.17 g/mol
InChI Key: RDJDKFKUDAYYER-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H12BrFOS and a molecular weight of 279.17 g/mol . This compound is characterized by the presence of bromine, fluorine, isopropoxy, and methylsulfane groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.

    Methylsulfane Addition: The incorporation of a methylsulfane group to the phenyl ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane
  • (5-Bromo-2-fluoro-3-ethoxyphenyl)(methyl)sulfane
  • (5-Bromo-2-fluoro-3-propoxyphenyl)(methyl)sulfane

Uniqueness

(5-Bromo-2-fluoro-3-isopropoxyphenyl)(methyl)sulfane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H12BrFOS

Molecular Weight

279.17 g/mol

IUPAC Name

5-bromo-2-fluoro-1-methylsulfanyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrFOS/c1-6(2)13-8-4-7(11)5-9(14-3)10(8)12/h4-6H,1-3H3

InChI Key

RDJDKFKUDAYYER-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC(=C1)Br)SC)F

Origin of Product

United States

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